
GS-441524 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GS-441524 is a potent inhibitor of feline infectious peritonitis (FIP) virus with an EC50 of 0.78 μM.. GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. GS-441524 is a molecular precursor to a pharmacologically active nucleoside triphosphate molecule. These analogs act as an alternative substrate and RNA-chain terminator of viral RNA dependent RNA polymerase. GS-441524 was non-toxic in feline cells at concentrations as high as 100 uM and effectively inhibited FIPV replication in cultured CRFK cells and in naturally infected feline peritoneal macrophages at concentrations as low as 1 uM. Note: GS-441524 is an active metabolite of Remdesivir.
科学的研究の応用
Antiviral Treatment for Feline Infectious Peritonitis
FIP Treatment Efficacy
GS-441524 has been extensively studied as a treatment for FIP, a severe viral disease in cats caused by feline coronavirus. Research indicates that GS-441524 is effective at inhibiting the replication of feline infectious peritonitis virus (FIPV) in vitro and in vivo. A key study demonstrated that GS-441524 was non-toxic to feline cells at concentrations up to 100 µM and effectively inhibited FIPV replication in cultured cells, with an effective concentration (EC50) determined through nonlinear regression analysis .
Dosage and Administration
The optimal dosage for treating FIP in cats is reported to be between 2.0 mg/kg to 4.0 mg/kg administered subcutaneously once daily for at least 12 weeks. In clinical settings, this treatment has shown high efficacy, with many cats recovering from severe forms of the disease .
Study | Dosage (mg/kg) | Administration Method | Duration | Outcome |
---|---|---|---|---|
2.0 - 4.0 | Subcutaneous | 12 weeks | High efficacy against FIP | |
5.0 | Intravenous/Subcutaneous | 5 days | Monitored for toxicity |
Potential Applications Against SARS-CoV-2
Inhibition of SARS-CoV-2
Recent studies have investigated the use of GS-441524 in combating SARS-CoV-2, the virus responsible for COVID-19. Preclinical trials have shown that GS-441524, particularly in combination with other compounds like GC376, effectively inhibits the proliferation of SARS-CoV-2 in mouse models . The pharmacokinetics of GS-441524 suggest that it could be developed as an oral treatment option for COVID-19, with favorable absorption and distribution characteristics noted in various animal models .
Pharmacokinetic Properties
The pharmacokinetic profile of GS-441524 indicates low to moderate plasma clearance rates across different species, with oral bioavailability ranging from approximately 8% in monkeys to 85% in dogs. These findings support its potential use as an antiviral agent in humans .
Safety and Toxicity Studies
Toxicity Assessments
Safety evaluations have been conducted to assess the toxicity of GS-441524 when administered to laboratory cats and mice. In one study, no significant acute toxicity was observed following intravenous or subcutaneous administration at specified dosages . Long-term studies are ongoing to further establish the safety profile of GS-441524.
特性
CAS番号 |
2378280-82-9 |
---|---|
分子式 |
C12H14ClN5O4 |
分子量 |
327.725 |
IUPAC名 |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile hydrochloride |
InChI |
InChI=1S/C12H13N5O4.ClH/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8;/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16);1H/t7-,9-,10-,12+;/m1./s1 |
InChIキー |
RUKJXQWRCFJDMA-BITRNDABSA-N |
SMILES |
N#C[C@@]1(C2=CC=C3C(N)=NC=NN32)O[C@H](CO)[C@@H](O)[C@H]1O.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GS-441524 HCl; GS-441524 hydrochloride; GS-441524; GS441524; GS 441524; Remdesivir-metabolite, GS-5734-metabolite; GS5734-metabolite; GS 5734-metabolite; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。